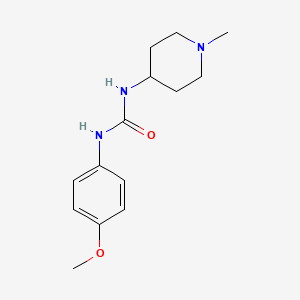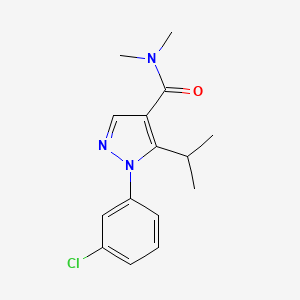
Adamantane-1-carboxylic acid biphenyl-2-ylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane-1-carboxylic acid biphenyl-2-ylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of Adamantane-1-carboxylic acid biphenyl-2-ylamide is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes involved in the progression of neurological disorders. The compound may also interact with metal ions in biological systems, leading to changes in fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that Adamantane-1-carboxylic acid biphenyl-2-ylamide has a range of biochemical and physiological effects. In particular, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Adamantane-1-carboxylic acid biphenyl-2-ylamide in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of the compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving Adamantane-1-carboxylic acid biphenyl-2-ylamide. One area of interest is the development of new drug candidates for the treatment of neurological disorders. Another potential direction is the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other areas of research.
Conclusion:
In conclusion, Adamantane-1-carboxylic acid biphenyl-2-ylamide is a promising compound with potential applications in various fields of scientific research. The compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Synthesis Methods
The synthesis of Adamantane-1-carboxylic acid biphenyl-2-ylamide involves the reaction of adamantane-1-carboxylic acid with 4-bromobiphenyl in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, resulting in the formation of the desired compound. This method has been optimized to produce high yields of the compound with minimal side reactions.
Scientific Research Applications
Adamantane-1-carboxylic acid biphenyl-2-ylamide has been extensively studied for its potential applications in various fields of scientific research. In particular, the compound has shown promise as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
N-(2-phenylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c25-22(23-13-16-10-17(14-23)12-18(11-16)15-23)24-21-9-5-4-8-20(21)19-6-2-1-3-7-19/h1-9,16-18H,10-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHVTIQFJGRZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1-carboxylic acid biphenyl-2-ylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)

![5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7537384.png)

![N-[2-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B7537395.png)
![N-[3-[5-(dimethylsulfamoyl)-2-methylanilino]-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B7537396.png)

![N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)
![N-(2,4-dichlorophenyl)-2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7537413.png)
![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea](/img/structure/B7537423.png)
![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)